molecular formula C14H12O3 B1610010 3-(2-Methoxyphenoxy)benzaldehyde CAS No. 66855-92-3

3-(2-Methoxyphenoxy)benzaldehyde

Cat. No. B1610010
CAS RN: 66855-92-3
M. Wt: 228.24 g/mol
InChI Key: YGNWPJYYSGTPFP-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)benzaldehyde (MPB) is a naturally occurring compound found in a variety of plants and fungi. It has been used in traditional Chinese medicine for centuries and is now being studied for its potential therapeutic properties. MPB is an aromatic aldehyde with a molecular weight of 158.18 g/mol and a melting point of -4.5 °C. It is a colorless liquid with a characteristic sweet, floral odor.

Scientific Research Applications

Synthetic Chemistry Applications

3-(2-Methoxyphenoxy)benzaldehyde serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol involves the use of 3-hydroxy-4-methoxy-benzaldehyde as a starting material, showcasing its role in producing novel organic molecules with potential applications in pharmaceuticals and materials science (Banerjee, Poon, & Liadis Bedoya, 2013).

Enzyme Catalysis for Asymmetric Synthesis

In the field of enzyme catalysis, benzaldehyde lyase (BAL) was utilized for the asymmetric synthesis of benzoin derivatives, demonstrating the enzyme's capability to catalyze the formation and cleavage of these compounds efficiently. This highlights the potential of utilizing 3-(2-Methoxyphenoxy)benzaldehyde derivatives in biocatalysis to achieve high enantioselectivity in chemical synthesis (Kühl et al., 2007).

Material Science and Photoluminescence

Research in material science, particularly in the synthesis of coordination complexes with Schiff base ligands, shows that derivatives of 3-(2-Methoxyphenoxy)benzaldehyde can form novel coordination complexes. These complexes have been studied for their structural properties and photoluminescence, suggesting applications in the development of new materials for electronics and photonics (Zhang & Feng, 2010).

Photophysics and Photochemistry

Studies on UV-induced conformational isomerization and photochemistry of halogen- and methoxy-substituted benzaldehydes, including 3-chloro-4-methoxybenzaldehyde, provide insights into the photophysics and photochemical behaviors of these compounds. This research has implications for understanding the stability and reactivity of such molecules under UV radiation, relevant for applications ranging from material science to the fragrance industry (Ildiz, Konarska, & Fausto, 2019).

properties

IUPAC Name

3-(2-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNWPJYYSGTPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467733
Record name 3-(2-Methoxy-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenoxy)benzaldehyde

CAS RN

66855-92-3
Record name 3-(2-Methoxy-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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